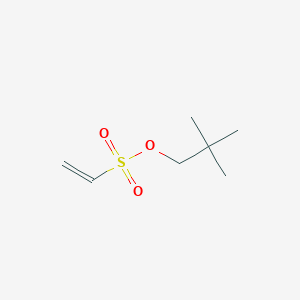

2,2-Dimethylpropyl Ethenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethylpropyl Ethenesulfonate is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Dimethylpropyl Ethenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpropyl Ethenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Taurine Derivatives

2,2-Dimethylpropyl ethenesulfonate is involved in a new method for protecting sulfonic acids. This method includes the reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol, followed by selective silylation and reaction with 2-chloroethanesulfonyl chloride. This process leads to the synthesis of protected derivatives of taurine (Seeberger et al., 2007).

Nonlinear Optical (NLO) Materials

1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, closely related to 2,2-dimethylpropyl ethenesulfonate, have been studied for their potential as second-order nonlinear optical (NLO) materials. These materials, including derivatives with various sulfonate anions, exhibit interesting thermal properties and solubility, showing potential for new compounds with large NLO properties (Ogawa et al., 2008).

Conductivity Enhancement in Polymers

2,2-Dimethylpropyl ethenesulfonate-related compounds are used to enhance the electrical conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with poly(4-styrenesulfonate) (PSS). The addition of various organic solvents, including dimethyl sulfoxide (DMSO), has been found to increase the conductivity of these polymer mixtures significantly (Kim et al., 2002).

Asymmetric Synthesis of 1,2-Diphosphines

Organopalladium complexes containing derivatives of 2,2-dimethylpropyl ethenesulfonate have been utilized in the asymmetric hydrophosphination reactions. This method results in the generation of 1,2-diphosphine ligands with chirality on the carbon backbone, indicating the compound's utility in asymmetric synthesis (Huang et al., 2010).

Optoelectronic Properties of PEDOT:PSS Films

Research has been conducted to understand how the addition of polar solvents like dimethylsulfoxide (DMSO) to aqueous PEDOT:PSS solutions affects the optical and electrical properties of the resulting films. These studies are crucial for the use of PEDOT:PSS as transparent electrodes or buffer layers in organic electronic devices (Laskarakis et al., 2013).

特性

IUPAC Name |

2,2-dimethylpropyl ethenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-5-11(8,9)10-6-7(2,3)4/h5H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHLGDHIZQDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpropyl Ethenesulfonate | |

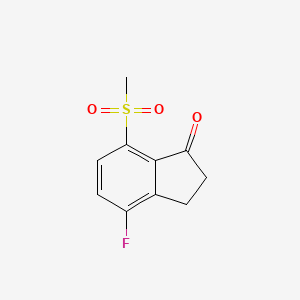

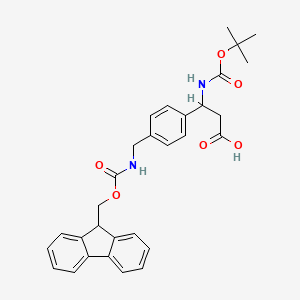

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]acetic acid](/img/structure/B8107394.png)

![1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8107445.png)